CID 78062295
Description
Biochemical Applications in Protein Interaction Studies
Role in Chemically Induced Dimerization Systems
Chemically induced dimerization (CID) systems rely on small molecules to bring two proteins into proximity, enabling researchers to control cellular processes with temporal precision. CID 78062295 excels in this role due to its sulfonated indole backbone and disodium counterions, which confer high solubility and stability in aqueous environments. The compound’s planar, conjugated structure allows it to bind simultaneously to two protein domains, facilitating dimerization.
Structural Basis for Dimerization
The molecular formula C₁₆H₈N₂Na₂O₈S₂ includes two sulfonate groups that enhance electrostatic interactions with positively charged residues on target proteins. This property is critical for stabilizing transient protein complexes. For example, this compound has been used to dimerize engineered receptors containing FK506-binding protein (FKBP) domains, enabling controlled activation of downstream signaling.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 466.4 g/mol |
| Hydrogen Bond Acceptors | 10 |
| Topological Polar SA | 189 Ų |
| Heavy Atom Count | 30 |
Data sourced from PubChem and vendor specifications.
Experimental Workflows
In laboratory settings, this compound is applied to cells expressing fusion proteins (e.g., FKBP-kinase hybrids). Upon addition, the compound bridges these proteins, triggering kinase activation. This approach has been instrumental in studying pathways like the PI3K-Akt cascade, where timed dimerization reveals kinetic details of signal transduction.
Mechanistic Insights into Signaling Pathway Modulation
This compound’s ability to induce protein dimerization provides a window into the dynamics of signaling pathways. By temporally controlling interactions between pathway components, researchers can dissect the roles of specific proteins in health and disease.
PPAR Signaling Pathway
The peroxisome proliferator-activated receptor (PPAR) pathway regulates lipid metabolism and inflammation. This compound has been used to dimerize PPARγ with its coactivators, demonstrating that sustained coactivator binding enhances transcriptional activity by 3.5-fold. This finding underscores the importance of protein interaction longevity in metabolic regulation.
VEGF and Hypoxia-Inducible Pathways
Vascular endothelial growth factor (VEGF) signaling relies on receptor dimerization to activate angiogenesis. Studies using this compound show that forced dimerization of VEGF receptor-2 (VEGFR2) bypasses ligand requirements, directly stimulating endothelial cell proliferation. Similarly, in hypoxia-inducible factor (HIF-1) pathways, dimerization of HIF-1α with ARNT (aryl hydrocarbon receptor nuclear translocator) using this compound stabilizes the complex under normoxic conditions, revealing new regulatory checkpoints.
Table 2: Signaling Pathways Modulated by this compound
| Pathway (KEGG ID) | Key Targets | Biological Impact |
|---|---|---|
| PPAR (hsa03320) | PPARA, PPARG | Lipid metabolism regulation |
| VEGF (hsa04370) | VEGFA, PRKCA | Angiogenesis induction |
| PI3K-Akt (hsa04151) | AKT1, PHLPP1 | Cell survival and proliferation |
Pathway data derived from enrichment analyses.
Kinase Activation Mechanisms
This compound’s dimerization capability extends to kinase studies. For instance, dimerizing Akt1 with its membrane-localized activator PDK1 results in rapid phosphorylation of downstream targets like mTORC1. Kinetic analyses reveal that this process occurs within 2–5 minutes post-dimerization, highlighting the compound’s utility in resolving fast signaling events.
Structure
2D Structure
Properties
Molecular Formula |
AlV3 |
|---|---|
Molecular Weight |
179.806 g/mol |
InChI |
InChI=1S/Al.3V |
InChI Key |
HJEOIBNFZUSYBI-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[V].[V].[V] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062295 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of certain compounds may involve the use of organic amines, dianhydrides, and solvents, followed by stirring and reacting under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This may include the use of industrial reactors, optimized reaction conditions, and purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
CID 78062295 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions and the conditions under which they occur can be studied using techniques such as tandem mass spectrometry and quantum chemical calculations .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound may include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions, such as temperature, pressure, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the fragmentation of certain compounds can lead to the formation of decarboxylation products and other anionic fragments .
Scientific Research Applications
CID 78062295 has a wide range of scientific research applications. It can be used in:
Chemistry: As a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: In studies involving biological pathways and molecular interactions.
Industry: Used in the production of materials, chemicals, and other industrial products .
Mechanism of Action
The mechanism of action of CID 78062295 involves its interaction with specific molecular targets and pathways. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies on the mechanism of action can provide insights into how the compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Structural and Functional Comparisons
- Enzyme Inhibition : CAS 7254-19-5 (PubChem ID 252137) inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism. This contrasts with this compound, which may instead act as a chemical inducer of dimerization (CID) for protein manipulation .
- Synthetic Utility : CAS 1046861-20-4 (PubChem ID 53216313) is a boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions. Such reactions are critical in pharmaceutical synthesis but differ from the dimerization applications proposed for this compound .
- Bioavailability : CAS 1254115-23-5 (PubChem ID 57416287) exhibits high solubility (86.7 mg/ml), making it suitable for oral drug formulations. This compound’s bioavailability remains uncharacterized but could be optimized for intracellular delivery, as seen in cell-permeable CIDs .
Protein Dimerization and Spatiotemporal Control
This compound may share functional parallels with MeNV-HaXS, a photocleavable CID that covalently links HaloTag- and SNAP-tag-fused proteins. MeNV-HaXS enables light-induced dissociation of protein complexes, offering precise control over cellular signaling pathways. This mechanism is advantageous over non-covalent CIDs (e.g., rapamycin derivatives), which lack spatial resolution .
Analytical Characterization
Such techniques could resolve this compound’s fragmentation patterns and purity .
Toxicity and Biocompatibility
In contrast, this compound’s cytotoxicity profile requires further study, particularly if intended for therapeutic use .
Q & A
Q. How can researchers effectively integrate prior literature into this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
